molecular formula C15H20N2O5 B8662138 Diethyl acetamido[(pyridin-4-yl)methyl]propanedioate CAS No. 89662-45-3

Diethyl acetamido[(pyridin-4-yl)methyl]propanedioate

Cat. No. B8662138
Key on ui cas rn: 89662-45-3
M. Wt: 308.33 g/mol
InChI Key: RGXXPOSPOXYBRD-UHFFFAOYSA-N
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Patent
US06762196B2

Procedure details

To 750 mL of ethanol, about 9 g of sodium hydroxide is added dropwise, while stirring under an inert atmosphere. After the addition of sodium hydroxide, the temperature of reaction mixture is maintained at about 20° C., and 42 g of diethyl acetamidomalonate is slowly added then the mixture is stirred at a temperature of about 20° C. for 1 hour and 30 minutes. A suspension of 61.5 g of 4-bromomethyl-pyridine hydrobromide in 250 mL of ethanol is then quickly added and the resulting suspension is stirred at a temperature of about 20° C. for 18 hours. The reaction medium is then concentrated under reduced pressure (2 kPa) at a temperature of about 40° C. The residue is taken up in 200 mL of distilled water and is neutralized with 1N aqueous hydrochloric acid until the pH is equal to 7. The obtained suspension is cooled at a temperature of about 0° C., filtered and the insoluble material is washed with 2 times 50 mL of ice-cold water, then dried in an oven under reduced pressure (10 kPa) at a temperature of about 40° C. for 18 hours. Thus 49.4 g of diethyl 2-(acetylamino)-2-(4-pyridinylmethyl)malonate is obtained in the form of a white-pinkish solid. [Infrared spectrum CH2Cl2: 3409; 2895; 1741; 1681; 1603; 1496; 1302; 1198; 1057; 855; 557 and 524 cm−1].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
61.5 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
750 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([NH:6][CH:7]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:5])[CH3:4].Br.Br[CH2:20][C:21]1[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=1>C(O)C>[C:3]([NH:6][C:7]([CH2:20][C:21]1[CH:26]=[CH:25][N:24]=[CH:23][CH:22]=1)([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:5])[CH3:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Step Three
Name
Quantity
61.5 g
Type
reactant
Smiles
Br.BrCC1=CC=NC=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
while stirring under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of reaction mixture
STIRRING
Type
STIRRING
Details
the mixture is stirred at a temperature of about 20° C. for 1 hour and 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
is then quickly added
STIRRING
Type
STIRRING
Details
the resulting suspension is stirred at a temperature of about 20° C. for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium is then concentrated under reduced pressure (2 kPa) at a temperature of about 40° C
TEMPERATURE
Type
TEMPERATURE
Details
The obtained suspension is cooled at a temperature of about 0° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the insoluble material is washed with 2 times 50 mL of ice-cold water
CUSTOM
Type
CUSTOM
Details
dried in an oven under reduced pressure (10 kPa) at a temperature of about 40° C. for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49.4 g
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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